methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate
Description
Properties
IUPAC Name |
methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-5-6-10(12)8-4-2-3-7(8)9/h5-6H,2-4,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQVVFIUZOXVGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCC2=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Indene Skeleton Formation
The synthesis typically begins with constructing the 2,3-dihydro-1H-indene core. A widely cited approach involves the cyclization of substituted benzaldehyde derivatives under acidic conditions. For example, 5-chloro-1-indanone serves as a key intermediate, undergoing base-mediated condensation with methyl carbonate in toluene at reflux temperatures (1.5–3 hours) to form the indene backbone. Sodium hydride acts as both a base and desiccant, achieving yields of 75–78%.
Table 1: Reaction Parameters for Indene Core Synthesis
Amino Group Introduction
The 7-amino group is introduced via catalytic hydrogenation of a nitro precursor. Palladium-on-carbon (Pd/C) or Raney nickel in methanol or ethanol under 3–5 bar H₂ pressure selectively reduces nitro groups without affecting the ester functionality. For instance, hydrogenating methyl 7-nitro-2,3-dihydro-1H-indene-4-carboxylate at 25°C for 12 hours achieves >90% conversion.
Stereoselective Synthesis Using Chiral Auxiliaries
Cinchona Alkaloid-Mediated Asymmetric Induction
Optically pure enantiomers are critical for biological activity. Cinchonine or its derivatives are employed to induce stereoselectivity during the oxidation step. In one protocol, cinchonine (0.08–0.1 equiv) in toluene coordinates with the intermediate, enabling enantiomeric excess (ee) of 80–83%. The reaction proceeds at 40–45°C for 12 hours, with hydrogen phosphide cumene as the oxidizing agent.
Table 2: Stereochemical Outcomes with Chiral Catalysts
Resolution via Diastereomeric Salt Formation
Racemic mixtures are resolved using chiral acids like tartaric or camphorsulfonic acid. For example, treating racemic methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate with L-(+)-tartaric acid in ethanol yields diastereomeric salts, which are crystallized and separated. This method achieves >99% ee but reduces overall yield to 50–55%.
Acid-Catalyzed Esterification and Functional Group Interconversion
Direct Esterification of Carboxylic Acid Precursors
The methyl ester group is installed via Fischer esterification. 7-Amino-2,3-dihydro-1H-indene-4-carboxylic acid is refluxed with methanol and sulfuric acid (2–5 mol%) for 6–8 hours, achieving 85–90% conversion. Excess methanol (5–10 equiv) drives the equilibrium toward ester formation.
Table 3: Esterification Reaction Optimization
Coupling Reactions for Late-Stage Functionalization
Advanced derivatives are synthesized using peptide coupling agents. For example, HATU or EDCl mediates amide bond formation between this compound and acyl chlorides. Reactions are conducted in dichloromethane at 0–5°C to minimize racemization, yielding 70–75% of target amides.
Industrial-Scale Production and Process Optimization
Continuous Flow Reactor Systems
To enhance scalability, continuous flow systems replace batch reactors. A patented method uses a tubular reactor with immobilized lipase for enantioselective esterification, achieving 92% ee and 95% yield at 50°C. Residence times are reduced to 30 minutes, improving throughput by 300% compared to batch processes.
Solvent Recycling and Waste Reduction
Toluene and methanol are recovered via fractional distillation, reducing solvent consumption by 40–50%. Sodium hydride waste is neutralized with CO₂ to form sodium bicarbonate, which is filtered and repurposed.
Analytical and Purification Techniques
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Such as alkyl halides for nucleophilic substitution reactions.
Major Products Formed
Nitro Derivatives: Formed through oxidation of the amino group.
Alcohol Derivatives: Formed through reduction of the ester group.
Substituted Indenes: Formed through various substitution reactions.
Scientific Research Applications
Methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Employed in the synthesis of complex organic molecules due to its versatile reactivity.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Industrial Applications: Used in the production of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
Methyl 2,3-dihydro-1H-indene-4-carboxylate (CAS 86031-42-7)
- Structure: Lacks the amino group at position 6.
- Molecular Formula : C₁₁H₁₂O₂, Molecular Weight : 176.21 .
- Key Differences: The absence of the amino group reduces hydrogen-bonding capacity and basicity. This derivative is primarily used in research, with solubility in organic solvents like DMSO and ethanol .
Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride (CAS MDLMFCD22393219)
- Structure: Amino group at position 1 instead of 7, with a hydrochloride salt.
- Implications: The position of the amino group alters electronic distribution. The hydrochloride salt enhances aqueous solubility but may affect bioavailability compared to the free base form of the target compound .
Ethyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate
- Structure : Features a ketone (oxo) group at position 3.
- Reactivity: The oxo group increases electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions), unlike the amino-substituted target compound, which may participate in acid-base or conjugation reactions .
Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate (CAS 1092348-87-2)
- Structure : Methoxy (-OCH₃) groups at positions 6 and 7, with a ketone at position 1.
- Electronic Effects: Methoxy groups donate electron density via resonance, stabilizing the aromatic system. This contrasts with the electron-donating amino group in the target compound, which may enhance nucleophilicity at position 7 .
Physicochemical Properties
Biological Activity
Methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate is a compound belonging to the class of indene derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. The compound may bind to receptors and enzymes, influencing their activity in cellular processes.
Biological Activity Overview
The compound has been investigated for several biological activities, including:
- Anticancer Activity : Research indicates that this compound may inhibit specific signaling pathways involved in cancer progression. For example, it has been shown to affect the discoidin domain receptor 1 (DDR1) signaling pathway, which plays a crucial role in tumor growth and metastasis. In vitro studies demonstrated that the compound could inhibit collagen-induced activation of DDR1 in pancreatic cancer cell lines, leading to decreased cell migration and invasiveness .
- Kinase Inhibition : The compound has been identified as a selective inhibitor for various kinases. In studies involving KINOMEscan profiling, it exhibited low off-target activity against a panel of kinases, indicating its potential as a targeted therapeutic agent .
Case Study 1: DDR1 Inhibition in Pancreatic Cancer
A study explored the effects of this compound on DDR1-mediated signaling in pancreatic cancer cells. The compound was found to dose-dependently inhibit collagen-induced activation of DDR1 and its downstream signaling proteins, such as proline-rich tyrosine kinase 2 (PYK2) and pseudopodium enriched atypical kinase 1 (PEAK1). This inhibition was linked to reduced cadherin switching and cell migration capabilities in treated cells .
Case Study 2: Selectivity Profiling
Another investigation assessed the selectivity of this compound against various kinases. The results indicated that while the compound effectively inhibited DDR1 with a Kd value of 5.9 nM, it showed significantly lower potencies against other kinases such as DDR2 and PDGFRB. This selectivity profile underscores its potential utility in targeted cancer therapies with minimized side effects .
Table 1: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the indene core. For example, esterification of carboxylic acid derivatives with methanol under acid catalysis (e.g., H₂SO₄) is a common approach, as seen in structurally similar indene carboxylates . For the amino group introduction, reductive amination or nitration followed by reduction could be employed, leveraging protocols used for analogous compounds like methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride .
Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the positions of the amino and ester groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as applied in related indene derivatives) resolves stereochemistry and crystal packing . Purity can be assessed via HPLC with UV/Vis or mass detection .
Q. How does the amino group at the 7-position influence reactivity compared to methoxy or chloro substituents?
- Methodological Answer : The electron-donating amino group enhances nucleophilicity at the indene core, facilitating electrophilic substitution reactions. In contrast, methoxy groups (e.g., in methyl 4-methoxy analogs) direct electrophiles via resonance, while chloro substituents deactivate the ring. Comparative kinetic studies or DFT calculations can quantify these effects .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from enantiomeric impurities or assay variability. Researchers should:
- Validate enantiopurity using chiral HPLC or circular dichroism (CD) spectroscopy .
- Replicate assays under standardized conditions (e.g., cell lines, buffer pH) .
- Conduct meta-analyses of published data to identify confounding variables (e.g., solvent effects) .
Q. How can enantioselective synthesis of this compound be achieved?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., chiral Brønsted acids) can induce enantioselectivity during key steps like cyclization or amination. For example, the synthesis of (1S)-1-amino derivatives involves enantiomer-specific intermediates, as demonstrated in related indene carboxylates .
Q. What reaction optimization strategies improve yields in multi-step syntheses?
- Methodological Answer :
- Temperature Control : Lower temperatures minimize side reactions during sensitive steps like azide formation (e.g., 0–5°C for azido intermediates) .
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to enhance efficiency .
- Workup Protocols : Use column chromatography with gradient elution to isolate intermediates effectively .
Q. How do structural modifications at the 4-position carboxylate affect physicochemical properties?
- Methodological Answer : Replacing the methyl ester with bulkier groups (e.g., ethyl, tert-butyl) alters lipophilicity and bioavailability. Computational tools like COSMO-RS predict solubility changes, while differential scanning calorimetry (DSC) measures melting point variations .
Key Recommendations for Researchers
- Stereochemical Analysis : Prioritize X-ray crystallography for unambiguous stereochemical assignment, especially for enantiomerically pure samples .
- Data Reproducibility : Document reaction conditions (e.g., moisture sensitivity, light exposure) meticulously to align with published protocols .
- Computational Integration : Combine molecular docking with synthetic data to rationalize structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
